molecular formula C7H5ClN2O2 B3109588 Benzenediazonium, 4-carboxy-, chloride CAS No. 17405-00-4

Benzenediazonium, 4-carboxy-, chloride

Cat. No.: B3109588
CAS No.: 17405-00-4
M. Wt: 184.58 g/mol
InChI Key: HIPMLYBBTSMLQM-UHFFFAOYSA-N
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Description

Benzenediazonium, 4-carboxy-, chloride is an organic compound with the molecular formula C7H5ClN2O2. It is a diazonium salt, which is a class of organic compounds characterized by the presence of a diazonium group (R-N2+). This compound is of significant interest due to its various applications in organic synthesis and scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzenediazonium, 4-carboxy-, chloride is typically synthesized from aniline derivatives. The preparation involves the reaction of 4-aminobenzoic acid with nitrous acid under cold conditions (0-5°C). The nitrous acid is usually generated in situ by mixing sodium nitrite (NaNO2) with hydrochloric acid (HCl) .

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The reaction is carefully controlled to maintain the low temperature required to stabilize the diazonium salt and prevent its decomposition .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Benzenediazonium, 4-carboxy-, chloride undergoes various substitution reactions where the diazonium group is replaced by other functional groups.

    Coupling Reactions: This compound can participate in azo coupling reactions with phenols and aromatic amines to form azo dyes.

Common Reagents and Conditions:

    Copper(I) chloride (CuCl): Used for chlorination.

    Copper(I) bromide (CuBr): Used for bromination.

    Potassium iodide (KI): Used for iodination.

    Phenols and aromatic amines: Used in azo coupling reactions.

Major Products:

    Chlorobenzene, bromobenzene, and iodobenzene: Products of substitution reactions.

    Azo dyes: Products of coupling reactions.

Scientific Research Applications

Benzenediazonium, 4-carboxy-, chloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various aromatic compounds and dyes.

    Biology: The compound is utilized in the modification of biomolecules and surfaces for biological studies.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzenediazonium, 4-carboxy-, chloride primarily involves its ability to form reactive intermediates that can participate in various chemical reactions. The diazonium group (N2+) is a good leaving group, making the compound highly reactive in substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

    Benzenediazonium chloride: Similar in structure but lacks the carboxylic acid group.

    4-Nitrobenzenediazonium chloride: Contains a nitro group instead of a carboxylic acid group.

    4-Methoxybenzenediazonium chloride: Contains a methoxy group instead of a carboxylic acid group.

Uniqueness: Benzenediazonium, 4-carboxy-, chloride is unique due to the presence of the carboxylic acid group, which can influence its reactivity and solubility. This functional group allows for additional reactions and applications, particularly in the synthesis of more complex molecules and in biological systems .

Properties

IUPAC Name

4-carboxybenzenediazonium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O2.ClH/c8-9-6-3-1-5(2-4-6)7(10)11;/h1-4H;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIPMLYBBTSMLQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)[N+]#N.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90448376
Record name Benzenediazonium, 4-carboxy-, chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90448376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17405-00-4
Record name Benzenediazonium, 4-carboxy-, chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90448376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 4-carboxy-benzenediazonium chloride was prepared in the following way. Solid NaNO2 (345 mg, 5 mmol, 5 eq.) was added to a cooled suspension of 4-aminobenzoic acid (274 mg, 2 mmol, 2 eq.) in 6 M HCl (4 mL). The resulting mixture was stirred at 0° C. and turned into a slightly yellow-brownish solution. After 15 min the diazonium salt solution was slowly added to a solution of tyramine (137 mg, 1 mmol) in aqueous saturated bicarbonate. The pH of the reaction was kept basic by repeated addition of sodium bicarbonate. The mixture was allowed to slowly warm up to room temperature and was stirred overnight. Next, Fmoc-chloride (285 mg, 1.1 mmol, 1.1. eq) was added. After 1 h, the reaction was acidified with concentrated HCl. The formed solids were filtered and the filtrate was extracted with EtOAc, washed with water, dried over MgSO4 and concentrated under reduced pressure. Solids from extraction and filtration were combined and dry-loaded on a silica column, which was eluted with 0-10% MeOH in dichloromethane/acetic acid 99/1, yielding the title product as an orange-red solid (300 mg, 59% yield). The purity was sufficient for routine solid phase chemistry. An aliquot was further purified for analytical analysis. ESI-MS: 508.3 [M+H]+ 1H NMR (500 MHz, dmso-d6): δ 10.88 (s, 1H), 8.10 (d, 2H, J=8.6 Hz), 8.03 (d, 2H, J=8.6 Hz), 7.87 (d, 2H, J=7.6 Hz), 7.64 (d, 2H, J=7.2 Hz), 7.59 (d, 1H, J=1.8 Hz), 7.42-7.37 (m, 3H), 7.31-7.27 (m, 3H), 7.01 (d, 1H, J=8.4 Hz), 4.27 (d, 2H, J=7.1 Hz), 4.19 (t, 1H, J=7.0 Hz), 3.26-3.21 (m, 2H), 2.72 (t, 2H, J=6.8 Hz). HRMS: found [M+H]+ 508.1700. C30H26N3NaO5+ requires 508.1872.
Name
Quantity
0 (± 1) mol
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Reaction Step One
Name
Quantity
345 mg
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274 mg
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4 mL
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solvent
Reaction Step Two
[Compound]
Name
diazonium salt
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0 (± 1) mol
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reactant
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137 mg
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0 (± 1) mol
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Reaction Step Three
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0 (± 1) mol
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285 mg
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Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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